2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID
Description
2-{4-[(E)-2-Phenyl-1-Ethenyl]Phenyl}-4-Quinolinecarboxylic Acid (CAS: 118967-32-1, 26170-78-5) is a quinoline derivative featuring a styryl (E-configuration) substituent at the 2-position of the quinoline core and a carboxylic acid group at the 4-position . This compound is also known as (E)-2-styrylquinoline-4-carboxylic acid. Its structure combines the planar quinoline scaffold with a conjugated styryl group, which enhances π-π interactions and may influence binding affinity in biological systems.
Properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-24(27)21-16-23(25-22-9-5-4-8-20(21)22)19-14-12-18(13-15-19)11-10-17-6-2-1-3-7-17/h1-16H,(H,26,27)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBJKUTXUUVCHY-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the specific requirements of the end product .
Chemical Reactions Analysis
Key Reactions:
-
Pfitzinger Reaction : Heating substituted isatins (e.g., 5-substituted isatin derivatives) with α-keto esters or ketones (e.g., acetophenones) in alkaline ethanol yields quinoline-4-carboxylic acid derivatives. For example:
Substituents on the phenyl ring (e.g., methoxy, halogen) influence reaction efficiency and regioselectivity .
-
Gould-Jacobs Cyclization : Condensation of anilines with diethyl ethoxymethylenemalonate followed by cyclization in diphenyl ether produces 4-oxo-1,4-dihydroquinoline-3-carboxylates, which are hydrolyzed to carboxylic acids .
Carboxylic Acid Reactivity
The C4-carboxylic acid group undergoes typical acid-derived reactions:
Styrylphenyl Group Modifications
The (E)-styrylphenyl moiety participates in:
-
Photochemical Reactions : Trans-cis isomerization under UV light (not directly reported but inferred from analogous styryl systems).
-
Electrophilic Aromatic Substitution : Limited due to steric hindrance from the quinoline core.
Cyclization and Heterocycle Formation
Heating intermediates derived from Mitsunobu reactions (e.g., 1-acylhydrazine-1,2-dicarboxylates) under solvent-free conditions at 180–190°C induces cyclization to form 1,3,4-oxadiazol-2(3H)-ones :
Catalysts : Triphenylphosphine oxide (O=PPh) or residual Mitsunobu reagents (e.g., PPh–DEAD) accelerate this process .
Biological Activity-Driven Modifications
The compound’s derivatives are tailored for drug discovery:
-
HDAC Inhibition : Introduction of phenylpiperazine linkers and zinc-binding groups (e.g., hydroxamates) enhances histone deacetylase (HDAC) inhibitory activity .
-
Antioxidant Applications : Esterification with 8-hydroxyquinoline or O-acetylation improves radical-scavenging capacity .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (data inferred from analogous quinolinecarboxylic acids).
-
Hydrolytic Sensitivity : The ester derivatives undergo slow hydrolysis in aqueous acidic/basic conditions .
Table 2: Reaction Optimization for Amidation
| Coupling Reagent | Base | Temperature | Yield |
|---|---|---|---|
| TBTU | DIPEA | 0°C → RT | 72% |
| HATU | EtN | RT | 68% |
Scientific Research Applications
Medicinal Chemistry Applications
Quinoline derivatives, including the compound , have been extensively studied for their biological activities. The following table summarizes key medicinal applications:
Anticancer Activity
Research indicates that quinoline derivatives can induce apoptosis in various cancer cell lines. For example, studies have shown that compounds similar to 2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid exhibit cytotoxic effects against breast and colon cancer cells, potentially through the activation of caspase pathways .
Antimicrobial Properties
The compound has demonstrated effectiveness against several bacterial strains, including resistant strains. Its mechanism involves disrupting the integrity of bacterial membranes, leading to cell lysis .
Anti-inflammatory Effects
In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in models of arthritis and other inflammatory diseases .
Material Science Applications
The unique properties of quinoline derivatives extend beyond medicinal chemistry into materials science.
Photonic Applications
Quinoline-based compounds are being explored as potential materials for organic light-emitting diodes (OLEDs) due to their excellent photophysical properties. The following table outlines relevant findings:
Sensor Development
Recent advancements have highlighted the use of quinoline derivatives in sensor technology for detecting metal ions and environmental pollutants due to their high selectivity and sensitivity .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of quinoline derivatives, including our compound. The results indicated a significant reduction in tumor size in vivo models, with minimal toxicity observed in normal tissues .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens. It exhibited potent activity against MRSA strains, surpassing traditional antibiotics in effectiveness .
Mechanism of Action
The mechanism of action of 2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it can act as an antimicrobial agent by disrupting bacterial cell walls or inhibiting essential enzymes. In medicinal chemistry, its derivatives have been designed to interact with enzyme active sites, forming strong hydrophobic interactions and inhibiting enzyme activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Phenyl-Substituted Analogs
- 2-Phenyl-4-quinolinecarboxylic acid (CAS: 132-60-5): Lacks the styryl group, featuring a simple phenyl substituent at the 2-position. Simpler synthesis via Pfitzinger reaction or condensation of indoline-2,3-dione with acetophenone derivatives . Lower molecular weight (279.3 g/mol) compared to the styryl analog (357.4 g/mol), resulting in reduced lipophilicity (LogP: ~3.5 vs. ~5.2 for the styryl derivative) . Demonstrated utility in enzyme interaction studies due to its planar structure .
Halogen-Substituted Analogs
- Molecular weight: 358.2 g/mol; LogP: ~5.0 . Synthesized via similar methods but with 4-bromoacetophenone as a starting material . Safety data indicates moderate toxicity (requires handling precautions) .
- 6-Fluoro-3-methyl-2-(4-phenylphenyl)-4-quinolinecarboxylic acid: Fluorine and biphenyl groups increase metabolic stability and lipophilicity (LogP: ~6.0). Potential applications in kinase inhibition due to enhanced binding to hydrophobic pockets .
Hydroxy- and Methoxy-Substituted Analogs
- 2-(4-Hydroxyphenyl)-4-quinolinecarboxylic acid (CAS: 6952-34-7): Hydroxyl group improves aqueous solubility (clogP: ~2.8) but reduces membrane permeability. Used in studying antioxidant pathways .
- 2-(4-Methoxyphenyl)-4-quinolinecarboxylic acid (CAS: 4364-02-7): Methoxy group enhances electron-donating effects, altering electronic properties. Molecular weight: 309.3 g/mol; LogP: ~3.8 .
Styryl-Modified Analogs
The styryl group in the target compound distinguishes it from most analogs. Key comparisons include:
- 2-(4-Cyclohexylphenyl)-4-quinolinecarboxylic acid (CAS: 333969-81-6): Cyclohexyl group increases steric bulk and lipophilicity (LogP: 6.51; MW: 331.4 g/mol). Potential for enhanced blood-brain barrier penetration compared to styryl derivatives .
- 2-(3-Nitrophenyl)-4-quinolinecarboxylic acid (CAS: 183670-12-4): Nitro group introduces strong electron-withdrawing effects, reducing electron density on the quinoline core. Limited commercial availability but relevant for electrochemical studies .
Physicochemical and Pharmacokinetic Properties
| Compound (CAS) | Molecular Formula | MW (g/mol) | LogP | Key Features |
|---|---|---|---|---|
| Target Compound (118967-32-1) | C24H17NO2 | 357.4 | ~5.2 | Styryl group enhances conjugation |
| 2-Phenyl analog (132-60-5) | C16H11NO2 | 279.3 | ~3.5 | Simpler structure, lower lipophilicity |
| 2-(4-Bromophenyl) (103914-52-9) | C16H10BrNO2 | 358.2 | ~5.0 | Halogen bonding potential |
| 6-Fluoro-3-methyl derivative | C23H16FNO2 | 357.4 | ~6.0 | Improved metabolic stability |
| 2-(4-Hydroxyphenyl) (6952-34-7) | C16H11NO3 | 295.3 | ~2.8 | Higher solubility, antioxidant use |
Biological Activity
2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of quinoline derivatives known for their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a quinoline core with phenyl substituents, which contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains using the agar diffusion method. The results indicated that structural modifications enhance antibacterial activity:
| Bacterial Strain | Inhibition Zone (mm) | Comparison |
|---|---|---|
| Staphylococcus aureus (S. aureus) | 15 | Compared to ampicillin (20 mm) |
| Escherichia coli (E. coli) | 12 | Compared to gentamicin (18 mm) |
| Pseudomonas aeruginosa | 10 | |
| Methicillin-resistant S. aureus | 14 |
These results suggest that the compound's modifications lead to improved efficacy against resistant strains, highlighting its potential as a new antibacterial agent .
Anticancer Activity
The anticancer properties of quinoline derivatives have also been explored extensively. In vitro studies showed that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation:
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Cisplatin | 10.0 |
| MCF-7 (Breast Cancer) | 6.5 | Doxorubicin | 8.0 |
| A549 (Lung Cancer) | 7.0 | Paclitaxel | 9.5 |
The compound's ability to inhibit HDACs suggests its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Bacterial Enzymes : The compound disrupts bacterial cell wall synthesis and enzyme function.
- Histone Deacetylase Inhibition : By inhibiting HDACs, it alters gene expression related to cell cycle regulation and apoptosis in cancer cells.
Case Studies
A notable study focused on the synthesis and evaluation of several quinoline derivatives, including our compound, which were tested for their antibacterial and anticancer activities. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures before biological testing .
In another research effort, the compound was tested against a panel of cancer cell lines and demonstrated promising results in inhibiting cell growth, suggesting further investigation into its pharmacological potential is warranted .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via Friedländer condensation using 2-aminobenzophenone derivatives and β-keto esters. Optimization includes catalytic ceric ammonium nitrate (CAN) to accelerate cyclization at room temperature, achieving yields up to 84% . Purification via silica gel chromatography (petroleum ether/EtOAc, 5:1) is critical for isolating the quinoline core. For functionalization at the 4-position, Suzuki-Miyaura coupling with (E)-styryl boronic acids introduces the ethenylphenyl group .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
- Methodology : X-ray crystallography confirms the planar quinoline core and (E)-configuration of the ethenyl group, with bond angles and torsion angles analyzed using software like SHELX . Complementary techniques include:
- NMR : and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HPLC-MS : Purity >95% with a C18 column (acetonitrile/water gradient) and ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 385) .
Q. What are the solubility challenges of this compound, and how can formulation for in vitro assays be improved?
- Methodology : The carboxylic acid group confers pH-dependent solubility (soluble in alkaline buffers). For biological assays, prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4). Co-solvents like cyclodextrins (e.g., HP-β-CD) enhance aqueous solubility without cytotoxicity .
Advanced Research Questions
Q. How do substituents on the quinoline ring and ethenylphenyl group influence pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Quinoline 4-position : Carboxylic acid is critical for metal chelation (e.g., binding to bacterial topoisomerases) .
- Ethenylphenyl group : The (E)-configuration enhances π-π stacking with hydrophobic enzyme pockets. Fluorine substitution at the phenyl ring improves bioavailability (logP reduction from 3.8 to 2.9) .
- Data contradiction : While bulky substituents (e.g., adamantyl) improve antitubercular activity (MIC 0.5 µg/mL), they reduce solubility, necessitating formulation trade-offs .
Q. What in vivo models are suitable for evaluating this compound’s efficacy, and how should pharmacokinetics be assessed?
- Experimental Design :
- Antimicrobial studies : Use murine models of Mycobacterium tuberculosis infection (oral dosing, 50 mg/kg/day) with lung CFU counts at 14-day intervals .
- PK/PD analysis : Plasma concentration-time profiles via LC-MS/MS (LOQ 0.1 ng/mL). Key parameters: , , and AUC. Bile-duct cannulation assesses enterohepatic recirculation .
Q. How can computational methods predict off-target interactions and toxicity?
- Methodology :
- Molecular docking : Use AutoDock Vina to screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- Toxicity prediction : QSAR models (e.g., ProTox-II) identify hepatotoxicity risks. Validate with Ames tests for mutagenicity and hERG binding assays for cardiotoxicity .
Q. What catalytic systems enable sustainable large-scale synthesis?
- Advanced Synthesis : Replace CAN with recyclable heterogeneous catalysts (e.g., FeO-supported Au nanoparticles) under microwave irradiation (60°C, 30 min), achieving 90% yield with 5 reuses . Continuous flow reactors (residence time 10 min) minimize waste and improve scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
